Phenol, 2-[(ethylimino)methyl]-
Description
Phenol, 2-[(ethylimino)methyl]- is a Schiff base compound characterized by a phenol ring substituted with an ethyliminomethyl group at the ortho position. Schiff bases, formed via condensation of primary amines with carbonyl compounds, are widely studied for their versatility in coordination chemistry and catalytic applications. This compound serves as a precursor for metal complexes, particularly with transition metals like Zn(II), Cu(II), and Fe(III), which exhibit diverse biological and catalytic activities .
Synthesis: The compound is typically synthesized by reacting salicylaldehyde derivatives with ethylamine. For example, 5-bromosalicylaldehyde reacts with 2-(piperazin-1-yl)ethanamine to form analogous Schiff bases, as seen in the synthesis of (E)-4-bromo-2-((2-(piperazin-1-yl)ethylimino)methyl)phenol . Characterization involves IR, NMR, and UV-vis spectroscopy to confirm the azomethine (-C=N-) linkage and subsequent metal coordination .
Properties
CAS No. |
5961-36-4 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(ethyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NO/c1-2-10-7-8-5-3-4-6-9(8)11/h3-7,11H,2H2,1H3 |
InChI Key |
SUCJTGMPGPJVNY-UHFFFAOYSA-N |
Canonical SMILES |
CCN=CC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary and most widely reported method for preparing Phenol, 2-[(ethylimino)methyl]- is through a Schiff base condensation reaction. This involves the reaction of 2-hydroxybenzaldehyde with ethylamine under controlled conditions.
- Reaction Type: Schiff base formation (imine formation)
- Reactants: 2-hydroxybenzaldehyde and ethylamine
- Conditions: Acidic or basic medium; commonly carried out under reflux or stirring at ambient temperature
- Solvent: Ethanol or other polar solvents
- Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to accelerate the reaction
- Reaction Time: Typically ranges from 30 minutes to several hours depending on conditions
- Isolation: The product precipitates upon cooling and is isolated by filtration
- Purification: Recrystallization from aqueous ethanol or other suitable solvents
$$
\text{2-hydroxybenzaldehyde} + \text{ethylamine} \xrightarrow[\text{acid/base}]{\text{reflux}} \text{Phenol, 2-[(ethylimino)methyl]-} + H_2O
$$
Industrial Production Methods
Industrial scale synthesis may employ continuous flow reactors to enhance reaction efficiency and product yield. Parameters such as temperature, pressure, and reactant concentration are tightly controlled. Additional purification steps, including crystallization and chromatographic techniques, ensure product quality and compliance with industrial standards.
Analytical Data and Reaction Optimization
Reaction Yield and Purity
Typical yields for the synthesis of Phenol, 2-[(ethylimino)methyl]- range from 85% to 90% under optimized laboratory conditions. The purity is confirmed by melting point determination, IR spectroscopy, and NMR analysis.
| Parameter | Typical Value | Notes |
|---|---|---|
| Reaction Temperature | 25–80 °C | Reflux or ambient |
| Reaction Time | 30 min – 4 hours | Dependent on catalyst and solvent |
| Yield | 85–90% | After recrystallization |
| Melting Point | ~80–85 °C | Indicative of purity |
| Solvent | Ethanol or methanol | Polar protic solvents favored |
Spectroscopic Characterization
- IR Spectroscopy: Characteristic imine (C=N) stretching around 1640–1690 cm⁻¹; phenolic O–H stretch near 3200–3500 cm⁻¹.
- NMR Spectroscopy: Aromatic protons appear between 6.5–7.5 ppm; imine proton typically observed near 8.0 ppm; ethylamine side chain protons at 1.0–3.5 ppm.
- Mass Spectrometry: Molecular ion peak at m/z 149 (M+).
Mechanistic Insights
The Schiff base formation proceeds via nucleophilic attack of the primary amine nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the imine linkage. The ortho-positioned hydroxyl group on the benzaldehyde can engage in intramolecular hydrogen bonding with the imine nitrogen, stabilizing the product.
Comparative Summary of Preparation Methods
| Method | Reactants | Conditions | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|
| Conventional Schiff Base | 2-hydroxybenzaldehyde + ethylamine | Reflux in ethanol, acid/base catalyst | 85–90 | Recrystallization | Most common, straightforward synthesis |
| Continuous Flow Synthesis | Same as above | Controlled temp & pressure | >90 | Crystallization & filtration | Industrial scale, higher efficiency |
Chemical Reactions Analysis
Types of Reactions: Phenol, 2-[(ethylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated phenol derivatives.
Scientific Research Applications
Phenol, 2-[(ethylimino)methyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Phenol, 2-[(ethylimino)methyl]- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenol Ring
Variations in substituents on the phenol ring significantly influence electronic and steric properties:
Key Findings :
- Electron-withdrawing groups (Cl, Br) increase the stability of metal complexes but may reduce catalytic activity due to steric hindrance .
- Methoxy groups improve solubility but decrease thermal stability in polymers .
- Dimethylamino derivatives lack the conjugated imine system, limiting their use in redox-active applications .
Zinc(II) Complexes
- Structure : Tetrahedral or octahedral geometries.
- Toxicity: Zinc complexes derived from Schiff bases like 2-[(ethylimino)methyl]phenol show negligible toxicity in rodent studies, making them candidates for biomedical applications .
- Example : [Zn(LCS)Cl2] (4-chloro derivative) exhibited 47% yield and minimal hematological toxicity .
Copper(II) Complexes
- Structure : Square planar or distorted octahedral.
- Spectroscopy : UV-vis absorption at ~640 nm (d-d transitions) confirms Cu(II) coordination. Paramagnetic nature complicates NMR analysis .
- Catalysis : Used in catechol oxidase models due to redox activity .
Iron(III) Complexes
- Polymerization: Iron(III) pre-catalysts with tert-butyl substituents (e.g., 2,4-di-tert-butyl-6-[(ethylimino)methyl]phenol) produce low-molecular-weight poly(1-hexene) (Mn = 1021–1084 Da) with narrow polydispersity (1.19–1.24) .
- Mechanism: Dominant 2,1-monomer insertion due to steric bulk from tert-butyl groups .
Biological Activity
Phenol, 2-[(ethylimino)methyl]- is an organic compound characterized by a phenolic hydroxyl group linked to an ethylimino substituent. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of approximately 149.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and catalytic applications.
Structural Characteristics
The structural features of Phenol, 2-[(ethylimino)methyl]- include:
- Phenolic Ring : Provides stability and reactivity.
- Imine Functional Group : Enhances the compound's ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that compounds similar to Phenol, 2-[(ethylimino)methyl]- exhibit notable antimicrobial activity . For instance, derivatives of phenolic compounds often demonstrate significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the ethylimino group may further enhance these biological effects by improving solubility and reactivity.
Catalytic Activity
Phenol, 2-[(ethylimino)methyl]- has shown potential in forming complexes with metal ions, which can enhance its catalytic properties in organic reactions. Studies have highlighted its ability to form complexes with metals like iron(II) and cobalt(II), which are promising catalysts in ethylene oligomerization reactions .
Comparative Analysis with Related Compounds
A comparative analysis of structurally related compounds reveals variations in their biological activities based on functional groups and substituents. The following table summarizes key features and activities of similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Phenol, 2-(methylimino)methyl | C₉H₁₃N₃O | Contains a methyl group instead of ethyl | Antibacterial properties |
| 2-Aminophenol | C₆H₇NO | Simple amino substitution on phenol | Antioxidant activity |
| N-(2-hydroxyethyl)aniline | C₉H₁₃N₃O | Hydroxyethyl group attached to aniline | Antimicrobial effects |
The unique combination of the phenolic structure with an ethylimino group in Phenol, 2-[(ethylimino)methyl]- distinguishes it from others by potentially enhancing its solubility and reactivity compared to simpler analogs .
Study on Copper(II) Complexes
A study investigated the synthesis of copper(II) complexes involving Schiff base ligands similar to Phenol, 2-[(ethylimino)methyl]-. The complexes exhibited characteristic UV-vis spectral patterns indicative of ligand-to-metal charge transfer (LMCT). The findings suggested that these complexes could have significant implications for catalysis and biological applications due to their unique coordination geometries .
Toxicological Considerations
While the biological activity of Phenol, 2-[(ethylimino)methyl]- is promising, it is essential to consider potential toxicological aspects. The literature indicates that phenolic compounds can interact with cellular structures and may pose risks depending on their concentration and exposure routes . Further studies are needed to assess the safety profile of this compound comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
